molecular formula C17H23N9 B2419942 N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2415488-09-2

N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No. B2419942
CAS RN: 2415488-09-2
M. Wt: 353.434
InChI Key: YRCBLDHYFAWJPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed various strategies to access it. For instance, one efficient route utilizes α-halocarbonyl compounds, where Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols react with appropriate benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate . Further studies have explored alternative synthetic pathways, emphasizing the importance of this scaffold in drug design.


Molecular Structure Analysis

The core structure of N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine combines two pharmaceutically active moieties: triazole and thiadiazine. The fusion of these rings results in four isomeric variants: 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I), 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II), 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III), and 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV) . These structural variations impact the compound’s biological activity and interactions with target receptors.


Chemical Reactions Analysis

The reactivity of N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine remains an area of interest. Investigating its behavior under different conditions and its ability to participate in diverse chemical reactions is crucial. Researchers have explored its potential as a synthetic intermediate and evaluated its reactivity in various contexts .

Mechanism of Action

Understanding the compound’s mechanism of action is pivotal for drug development. In silico pharmacokinetic and molecular modeling studies have shed light on how N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine interacts with biological targets. These insights guide rational drug design and optimization .

Safety and Hazards

Assessing the safety profile of this compound is crucial. Researchers have evaluated its toxicity, potential side effects, and compatibility with normal cell lines . Understanding any hazards associated with its use informs its applicability in therapeutic contexts.

properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9/c1-4-18-14-11-12(2)19-17(20-14)25-9-7-24(8-10-25)16-6-5-15-22-21-13(3)26(15)23-16/h5-6,11H,4,7-10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBLDHYFAWJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine

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